molecular formula C21H27N5O2 B5525732 8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B5525732
M. Wt: 381.5 g/mol
InChI Key: LGLNZAMXLCCHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.21647512 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The construction of diazaspiro[5.5]undecane derivatives, closely related to the compound , has been achieved through intramolecular spirocyclization of substituted pyridines. This synthesis involves the in situ activation of the pyridine ring, demonstrating a methodology that could potentially be applied to the synthesis of "8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one" (Parameswarappa & Pigge, 2011).

Potential Biological Activities

  • A review focusing on 1,9-diazaspiro[5.5]undecanes highlights their significant biological activities, suggesting potential applications in treating various disorders, including obesity, pain, and cardiovascular diseases. This implies that derivatives like "this compound" might possess similar therapeutic potential (Blanco‐Ania et al., 2017).

Heterocyclic Compound Synthesis

  • The development of methodologies for synthesizing heterocyclic compounds featuring diazaspiro[5.5]undecane frameworks has been documented. These methods could be relevant for generating a variety of derivatives with "this compound," potentially leading to novel compounds with varied biological activities (Aggarwal et al., 2014).

Novel Synthesis Approaches

  • Innovative synthesis approaches for the production of diazaspiro[5.5]undecane derivatives have been explored, such as one-pot, multi-component reactions (MCRs). These methods emphasize the efficiency and versatility of synthesizing complex molecules like "this compound" and its analogs, providing pathways for generating a wide range of pharmacologically relevant compounds (Li et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives are biologically active and can interact with various enzymes and receptors in the body .

Properties

IUPAC Name

8-(1-ethylpyrazole-3-carbonyl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-2-26-12-7-18(23-26)20(28)24-11-4-8-21(15-24)9-6-19(27)25(16-21)14-17-5-3-10-22-13-17/h3,5,7,10,12-13H,2,4,6,8-9,11,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLNZAMXLCCHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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